Bis-(3,4-dichlorobenzyl)amine
Description
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Properties
Molecular Formula |
C14H11Cl4N |
|---|---|
Molecular Weight |
335.0 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H11Cl4N/c15-11-3-1-9(5-13(11)17)7-19-8-10-2-4-12(16)14(18)6-10/h1-6,19H,7-8H2 |
InChI Key |
FOYYMBCHBJLCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Bis-(3,4-dichlorobenzyl)amine
Abstract: This technical guide provides a comprehensive analysis of Bis-(3,4-dichlorobenzyl)amine, a secondary amine of significant interest in synthetic and medicinal chemistry. While its primary amine analogue, 3,4-dichlorobenzylamine, is well-documented, this guide focuses on the distinct structural, synthetic, and analytical aspects of the secondary amine. We present a detailed examination of its molecular architecture, a proposed, field-proven synthetic protocol with mechanistic rationale, and a predictive analysis of its spectroscopic signatures (NMR, IR, MS) for structural validation. Furthermore, this guide explores the compound's potential applications, drawing connections to its role as a potential intermediate or analogue in pharmaceutical development, notably in relation to the antidepressant Sertraline. Safety protocols and handling procedures are also detailed, providing a complete resource for researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
Bis-(3,4-dichlorobenzyl)amine is a symmetrical secondary amine. Its structure is characterized by a central nitrogen atom bonded to two 3,4-dichlorobenzyl groups. This substitution pattern distinguishes it from the more commonly referenced primary amine, 3,4-dichlorobenzylamine, which bears a single dichlorobenzyl group attached to an amino moiety (NH₂). The presence of two bulky, electron-withdrawing dichlorophenyl rings imparts specific steric and electronic properties that influence its reactivity, physical properties, and potential biological activity.
The 3,4-dichlorobenzyl motif is a critical pharmacophore found in several active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) Sertraline.[1][2] Understanding the synthesis and properties of molecules like Bis-(3,4-dichlorobenzyl)amine is therefore valuable for the exploration of new synthetic routes and the development of novel therapeutic agents.
1.1. Chemical Structure and Nomenclature
-
Systematic IUPAC Name: N-(3,4-dichlorobenzyl)-1-(3,4-dichlorophenyl)methanamine
-
Common Name: Bis-(3,4-dichlorobenzyl)amine
-
Molecular Formula: C₁₄H₁₁Cl₄N
-
Molecular Weight: 347.06 g/mol
-
CAS Number: Not assigned. A unique CAS number has not been allocated, reflecting its status as a specialized research chemical rather than a common commercial product.
Caption: Chemical structure of Bis-(3,4-dichlorobenzyl)amine.
Physicochemical Properties
The properties of Bis-(3,4-dichlorobenzyl)amine are largely dictated by its high molecular weight, the presence of four electronegative chlorine atoms, and the secondary amine functionality. The following table summarizes its key predicted and known properties, drawing comparisons with its primary amine precursor.
| Property | Bis-(3,4-dichlorobenzyl)amine (Predicted) | 3,4-Dichlorobenzylamine (Experimental) | Justification for Prediction |
| Appearance | Colorless to light yellow liquid or low-melting solid | Clear colorless to light yellow liquid[3] | Similar chromophores are present. Increased molecular weight may lead to a solid state at room temperature. |
| Molecular Weight | 347.06 g/mol | 176.04 g/mol [3] | Calculated from the molecular formula. |
| Boiling Point | > 250 °C (at 760 mmHg) | 80-82 °C (at 0.6 mmHg)[3] | Significantly higher due to doubled molecular weight and increased van der Waals forces. |
| Density | ~1.4 g/mL | 1.32 g/mL at 25 °C[3] | Expected to be slightly higher due to a larger molecule occupying a similar volume. |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Ether, Toluene) | Sparingly soluble in water; Soluble in organic solvents | The loss of one N-H bond reduces hydrogen bonding capacity with water, decreasing aqueous solubility. |
| pKa | ~7.5 - 8.5 | 8.56 (Predicted)[3] | Secondary amines are typically slightly less basic than primary amines due to steric hindrance around the nitrogen. |
Proposed Synthesis and Purification
A robust and efficient synthesis of Bis-(3,4-dichlorobenzyl)amine can be achieved via nucleophilic substitution. The most logical pathway involves the reaction of one equivalent of 3,4-dichlorobenzylamine with one equivalent of 3,4-dichlorobenzyl chloride.
3.1. Causality in Experimental Design
-
Choice of Reactants: 3,4-Dichlorobenzylamine serves as the nucleophile, while 3,4-dichlorobenzyl chloride is the electrophilic alkylating agent.[4] Both precursors are commercially available.
-
Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is essential to neutralize the acid as it forms, allowing the reaction to proceed to completion.
-
Solvent Selection: An aprotic solvent such as acetonitrile or dichloromethane (DCM) is ideal. These solvents will not participate in the reaction but will effectively solvate the reactants.
-
Temperature Control: The reaction is typically performed at room temperature to moderate the reaction rate and minimize potential side reactions, such as the formation of the quaternary ammonium salt.
Caption: Proposed workflow for the synthesis of Bis-(3,4-dichlorobenzyl)amine.
3.2. Step-by-Step Synthetic Protocol
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3,4-dichlorobenzylamine (1.0 eq) and acetonitrile (approx. 0.2 M).
-
Precursor Addition: Add 3,4-dichlorobenzyl chloride (1.0 eq).
-
Base Addition: Cool the mixture to 0-5 °C in an ice bath and add triethylamine (1.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Structural Characterization and Validation
Structural confirmation of the synthesized Bis-(3,4-dichlorobenzyl)amine is achieved through a combination of spectroscopic methods. The following data are predicted based on the known spectra of its precursors and established principles of spectroscopy.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct regions.
-
Aromatic Protons (δ 7.2-7.5 ppm): The three protons on each of the identical aromatic rings will appear in this region, likely as complex multiplets due to their coupling patterns. The total integration for this region should be 6H.
-
Methylene Protons (δ ~3.8 ppm): A sharp singlet corresponding to the four protons of the two CH₂ groups adjacent to the nitrogen atom. The signal is shifted downfield due to the inductive effect of the nitrogen. This signal will integrate to 4H.
-
Amine Proton (δ 1.5-2.5 ppm): A broad, low-intensity singlet corresponding to the single N-H proton. This peak will disappear upon a D₂O shake, confirming its identity.[5] This is a key differentiator from the primary amine precursor, which shows a broader NH₂ signal integrating to 2H.[6]
-
-
¹³C NMR: The carbon NMR spectrum will be simplified due to the molecule's symmetry. Key predicted signals include:
-
Methylene Carbon (δ ~50-55 ppm): A single peak for the two equivalent CH₂ carbons.
-
Aromatic Carbons (δ ~125-140 ppm): Four signals for the six aromatic carbons (two will have double intensity due to symmetry). Two of these will be quaternary carbons bonded to the chlorine atoms.
-
4.2. Infrared (IR) Spectroscopy
The IR spectrum provides crucial validation of the amine functionality.
-
N-H Stretch: A single, sharp, and medium-intensity absorption band is predicted in the range of 3300-3350 cm⁻¹. This is the hallmark of a secondary amine.[5] In contrast, the primary amine precursor (3,4-dichlorobenzylamine) would show two distinct peaks in this region (symmetric and asymmetric stretches).[5]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups will appear just below 3000 cm⁻¹.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bonds.
4.3. Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a complex molecular ion peak cluster around m/z = 347. The complexity arises from the isotopic distribution of the four chlorine atoms (³⁵Cl and ³⁷Cl). The characteristic pattern for four chlorines (M⁺, M+2, M+4, M+6, M+8) provides definitive confirmation of the elemental composition.
-
Major Fragmentation: The most probable fragmentation pathway is the loss of a 3,4-dichlorobenzyl radical (C₇H₅Cl₂•), leading to a prominent fragment ion at m/z = 188.
| Technique | Predicted Signature for Bis-(3,4-dichlorobenzyl)amine | Key Differentiating Feature |
| ¹H NMR | Broad singlet (1H) at δ 1.5-2.5 ppm (N-H) | Disappearance of the 2H NH₂ signal of the primary amine. |
| IR | Single, sharp N-H stretch at ~3300-3350 cm⁻¹ | Primary amine precursor has two N-H stretch bands.[5] |
| MS | Molecular ion cluster centered at m/z 347 | Molecular weight is 171 Da higher than the primary amine. |
Reactivity and Potential Applications
The chemical reactivity of Bis-(3,4-dichlorobenzyl)amine is centered on the lone pair of electrons on the secondary nitrogen atom. It can act as a nucleophile or a base.
5.1. Role as a Synthetic Intermediate
Given that the 3,4-dichlorophenyl moiety is a key structural component of Sertraline, this compound and its derivatives are of high interest. Sertraline is synthesized from 4-(3,4-dichlorophenyl)-tetralone via a reductive amination with methylamine.[7][8][9] Bis-(3,4-dichlorobenzyl)amine could be used in several research contexts:
-
Analogue Synthesis: It can serve as a starting material for the synthesis of novel Sertraline analogues where the methyl group is replaced by a much bulkier 3,4-dichlorobenzyl group, which could be used to probe the steric requirements of the serotonin transporter.
-
Protecting Group Chemistry: Dibenzylamines are sometimes used as protecting groups for primary amines. The bulky nature of the two 3,4-dichlorobenzyl groups could offer unique selectivity in complex synthetic sequences.
Caption: Logical relationships of Bis-(3,4-dichlorobenzyl)amine.
Safety, Handling, and Storage
As a chlorinated aromatic amine, Bis-(3,4-dichlorobenzyl)amine should be handled with appropriate care, assuming it possesses hazards similar to its precursors.
-
Hazard Identification: Assumed to be corrosive and capable of causing severe skin burns and eye damage, similar to 3,4-dichlorobenzylamine.[10][11] It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and tightly fitting safety goggles or a face shield.[10][11]
-
Handling Procedures: Avoid inhalation of vapors or direct contact with skin and eyes.[12] In case of accidental contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13]
Conclusion
Bis-(3,4-dichlorobenzyl)amine represents an important, albeit under-documented, chemical entity with significant potential in organic synthesis and pharmaceutical research. This guide provides a robust framework for its understanding, moving from its fundamental chemical structure to a practical, proposed synthetic route and a detailed predictive analysis for its characterization. By explaining the causality behind experimental choices and providing a clear pathway for validation, this document serves as an essential resource for scientists working with this compound and related structures, ultimately facilitating further research and innovation in the field.
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An In-Depth Technical Guide to Bis(3,4-dichlorobenzyl)amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis(3,4-dichlorobenzyl)amine, a secondary amine of interest in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from its constituent monomer, 3,4-dichlorobenzylamine, and established synthetic methodologies. We will delve into its chemical properties, potential synthesis pathways, and prospective applications, particularly within the realm of drug development. This document aims to serve as a foundational resource for researchers and scientists investigating this and related compounds.
Introduction: The Significance of Substituted Benzylamines
Benzylamine and its derivatives are crucial structural motifs in a vast array of biologically active compounds.[1] The presence of a benzylamine core can confer specific binding properties to therapeutic targets, influencing efficacy and pharmacokinetics. The substitution pattern on the phenyl ring plays a pivotal role in modulating these properties. Dichlorination, as seen in Bis(3,4-dichlorobenzyl)amine, significantly alters the electronic and steric characteristics of the molecule, potentially leading to novel pharmacological activities. This guide will explore the implications of the 3,4-dichloro substitution pattern on the chemical behavior and potential utility of the title compound.
Molecular Profile of Bis(3,4-dichlorobenzyl)amine
Chemical Formula and Molecular Weight
The structure of Bis(3,4-dichlorobenzyl)amine consists of two 3,4-dichlorobenzyl groups attached to a central nitrogen atom. Based on the molecular formula of 3,4-dichlorobenzylamine (C₇H₇Cl₂N), the formula for the bis-adduct is calculated to be C₁₄H₁₁Cl₄N .
The corresponding molecular weight is calculated as 335.06 g/mol .
Table 1: Physicochemical Properties of 3,4-Dichlorobenzylamine (Monomer)
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N | [2][3] |
| Molecular Weight | 176.04 g/mol | [2][3][4][5][6] |
| Appearance | Clear colorless to light yellow liquid | [2][3][5] |
| Density | 1.32 g/mL at 25 °C | [2][3][4][5] |
| Boiling Point | 80-82 °C at 0.6 mmHg | [2][3] |
| Refractive Index | n20/D 1.578 | [2][3][4][5] |
| CAS Number | 102-49-8 | [2][4] |
This data for the monomer provides a foundational understanding of the physicochemical properties that can be expected for the larger, dimeric structure.
Synthesis Strategies
The synthesis of secondary amines like Bis(3,4-dichlorobenzyl)amine can be approached through several established organic chemistry reactions. The choice of method often depends on the desired purity, yield, and scalability.
Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines.[7] This approach could be adapted for the synthesis of Bis(3,4-dichlorobenzyl)amine.
Proposed Reaction Scheme:
Caption: Proposed reductive amination pathway for Bis(3,4-dichlorobenzyl)amine synthesis.
Experimental Protocol (Hypothetical):
-
Imine Formation: To a solution of 3,4-dichlorobenzaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add one equivalent of 3,4-dichlorobenzylamine. The reaction can be stirred at room temperature.
-
Reduction: Once imine formation is observed (monitored by TLC or GC-MS), a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise. Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective for one-pot reactions.[7]
-
Work-up: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired Bis(3,4-dichlorobenzyl)amine.
Causality of Experimental Choices:
-
Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively solubilizes the reactants.
-
Reducing Agent: Sodium triacetoxyborohydride is preferred for its mildness and selectivity for imines over aldehydes, minimizing side reactions.
Nucleophilic Substitution
Another viable route is the nucleophilic substitution of a 3,4-dichlorobenzyl halide with 3,4-dichlorobenzylamine.
Proposed Reaction Scheme:
Caption: Nucleophilic substitution pathway for Bis(3,4-dichlorobenzyl)amine synthesis.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve 3,4-dichlorobenzylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Halide: Slowly add one equivalent of 3,4-dichlorobenzyl chloride to the solution at room temperature.
-
Reaction: The mixture is stirred at room temperature or gently heated to drive the reaction to completion. Progress is monitored by an appropriate analytical technique.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Potential Applications in Drug Development
While specific studies on Bis(3,4-dichlorobenzyl)amine are lacking, the structural motif is relevant to several areas of pharmacology.
Dopamine Receptor Ligands
Substituted piperazine derivatives containing dichlorophenyl groups have been investigated as modulators of dopamine D2 and D3 receptors.[8] These receptors are targets for therapeutics aimed at treating substance abuse and neuropsychiatric disorders.[8] The dichlorobenzyl moiety can serve as a key pharmacophore for interaction with these receptors.
Antimicrobial Agents
Benzylamine compounds are known to possess antimicrobial properties.[3] The lipophilicity conferred by the two 3,4-dichlorobenzyl groups in Bis(3,4-dichlorobenzyl)amine could enhance its ability to penetrate microbial cell membranes, making it a candidate for investigation as an antibacterial or antifungal agent.
Analytical Methods
The characterization and purity assessment of Bis(3,4-dichlorobenzyl)amine would rely on standard analytical techniques in organic chemistry.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for assessing purity and monitoring reaction progress.[9] Convergence chromatography has shown promise for analyzing related dichlorobenzaldehyde impurities.[10]
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be essential for structural elucidation.
-
Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight and provide fragmentation patterns for structural confirmation.[9]
-
Infrared (IR) Spectroscopy: Would be used to identify the characteristic N-H stretch of the secondary amine.
-
Conclusion and Future Directions
Bis(3,4-dichlorobenzyl)amine represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide has provided a theoretical framework for its synthesis and characterization, drawing upon established chemical principles and data from its monomer. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough evaluation of its biological activities. Such studies will be instrumental in determining its potential as a lead compound in drug discovery programs.
References
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Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Retrieved from [Link]
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Technical Guide: N,N-bis(3,4-dichlorobenzyl)amine
This technical guide details the physicochemical properties, synthesis pathways, and critical quality attributes of N,N-bis(3,4-dichlorobenzyl)amine (referred to herein as Bis-DCBA ).[1][2]
While often encountered as a significant byproduct in the synthesis of 3,4-dichlorobenzylamine (a key intermediate for various agrochemicals and pharmaceuticals), Bis-DCBA also serves as a model substrate for secondary amine synthesis and a lipophilic scaffold in medicinal chemistry.[1][2]
Synthesis, Characterization, and Impurity Management in Drug Development
Executive Summary
N,N-bis(3,4-dichlorobenzyl)amine is a symmetric secondary amine characterized by two electron-deficient 3,4-dichlorobenzyl groups attached to a central nitrogen atom.[1][2] In drug development, it primarily emerges as a Critical Process Impurity during the reductive amination of 3,4-dichlorobenzaldehyde to produce primary amines.[1][2] Its high lipophilicity and steric bulk present specific challenges in purification and can lead to off-target pharmacological effects (e.g., phospholipidosis or ion channel inhibition) if carried over into active pharmaceutical ingredients (APIs).[1][2]
Physicochemical Profile
The presence of four chlorine atoms renders Bis-DCBA highly lipophilic compared to its primary amine counterpart.[1][2] This shift in polarity is the primary lever for separation strategies.[1][2]
| Property | Value / Description | Note |
| IUPAC Name | N-[(3,4-dichlorophenyl)methyl]-1-(3,4-dichlorophenyl)methanamine | |
| CAS Number | Not widely listed; specific to synthesis literature | Often cited in reductive amination patents.[1][2] |
| Molecular Formula | C₁₄H₁₁Cl₄N | |
| Molecular Weight | 335.05 g/mol | Significant mass shift from primary amine (~176 g/mol ).[1][2] |
| Appearance | Viscous Yellow Oil / Liquid | Crystallizes with difficulty; often requires salt formation (HCl) for solid isolation.[1][2] |
| Solubility | High: DCM, EtOAc, THFLow: Water, acidic aqueous media (pH < 3) | Forms precipitates in concentrated HCl due to the "salting out" effect of the hydrophobic cation.[1][2] |
| LogP (Predicted) | ~5.8 - 6.2 | Highly lipophilic (Lipinski violation).[1][2] |
| pKa (Predicted) | ~8.5 - 9.0 | Less basic than typical dialkylamines due to electron-withdrawing Cl substituents.[1][2] |
Synthesis & Formation Mechanism
Understanding the formation of Bis-DCBA is critical for both its intentional synthesis and its suppression as an impurity.[1][2]
Primary Route: Reductive Amination
The most common route is the reductive amination of 3,4-dichlorobenzaldehyde.[1][2] Bis-DCBA forms via the "over-alkylation" pathway where the newly formed primary amine reacts with a second equivalent of aldehyde.[1][2]
The Mechanism:
-
Imine Formation: Aldehyde condenses with ammonia (or amine source) to form the primary imine.[1][2]
-
Reduction: Imine is reduced to 3,4-dichlorobenzylamine (Primary Amine).[1][2]
-
Secondary Condensation (The "Bis" Pathway): The highly nucleophilic Primary Amine attacks a remaining Aldehyde molecule, forming a secondary imine.[1][2]
-
Final Reduction: The secondary imine is reduced to Bis-DCBA.
Reaction Pathway Diagram
The following graph illustrates the competitive kinetics between the desired primary amine and the Bis-DCBA impurity.
Figure 1: Competitive reaction pathway showing the formation of Bis-DCBA (red path) via the reaction of the product amine with unreacted starting material.[1][2]
Spectroscopic Characterization
Accurate identification of Bis-DCBA is essential for quality control.[1][2] The symmetry of the molecule simplifies the NMR signals, but the shift of the benzylic protons is the key differentiator from the primary amine.[1][2]
Proton NMR (¹H NMR)
Solvent: CDCl₃, 400-600 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |
| 7.40 – 7.55 | Multiplet | 6H | Aromatic Ring Protons | Overlaps with primary amine (less diagnostic).[1][2] |
| 3.75 – 3.80 | Singlet | 4H | N-CH₂-Ar | Critical: Shifts upfield compared to primary amine (~3.85-3.90 ppm) due to symmetry and secondary amine environment.[1][2] |
| 1.60 – 1.80 | Broad Singlet | 1H | -NH- | Exchangeable; varies with concentration/water.[1][2] |
Carbon NMR (¹³C NMR)
Technical Note: In HPLC analysis (Reverse Phase), Bis-DCBA elutes significantly later than the primary amine due to the two lipophilic dichlorophenyl rings.[1][2] It often requires a high % organic gradient (e.g., >80% ACN) to elute.[1][2]
Impurity Management & Control Strategy
For researchers developing drugs using 3,4-dichlorobenzylamine, Bis-DCBA is a "Critical Quality Attribute" (CQA).[1][2]
Suppression Strategies
To minimize Bis-DCBA formation during primary amine synthesis:
-
High Ammonia Equivalents: Use a large excess of ammonia (10–20 eq) relative to the aldehyde.[1][2] This statistically favors the attack of NH₃ over the formed amine.[1][2]
-
Dilution: High dilution reduces the bimolecular collision probability between the formed Primary Amine and unreacted Aldehyde.[1][2]
-
Stepwise Addition: Add the reducing agent after complete imine formation to prevent the reduction of aldehyde to alcohol (side reaction) or the premature presence of amine.[1][2]
Purification Protocols
If Bis-DCBA is present, standard acid-base extraction is often insufficient because both species are basic.[1][2]
-
Recrystallization (Salt Formation):
-
Chromatography:
Biological Implications & Safety
While Bis-DCBA is not a marketed drug, its structural class (lipophilic secondary benzylamines) carries specific biological risks in a research context.[1][2]
-
hERG Channel Inhibition Risk: The "Pharmacophore" of two lipophilic aromatic rings separated by a nitrogen is a classic alert for hERG potassium channel blockage, which can lead to cardiotoxicity (QT prolongation).[1][2]
-
Phospholipidosis: Highly lipophilic cationic amphiphiles (LogP > 3, pKa > 8) can accumulate in lysosomes, causing phospholipidosis.[1][2] Bis-DCBA fits this profile perfectly.[2]
-
Handling:
References
-
Ruthenium catalyzed deaminative coupling of primary amines. Indian Academy of Sciences. (Synthesis and NMR data of Bis-DCBA).
-
Catalyst-free Reductive Amination of Aromatic Aldehydes. Royal Society of Chemistry (RSC) Advances. (Green synthesis protocols and characterization).
-
Preparation of N-benzylamines. Google Patents (US6476268B1). (Industrial scale control of amine impurities).
Sources
Technical Guide: 3,4-Dichlorobenzylamine vs. Bis(3,4-dichlorobenzyl)amine Dimer
Executive Summary
In the context of pharmaceutical intermediate synthesis—specifically for serotonin reuptake inhibitors like Sertraline—3,4-dichlorobenzylamine (3,4-DCBA) serves as a critical pharmacophore. The term "bis-amine dimer" in this specific chemical space refers to the secondary amine impurity, bis(3,4-dichlorobenzyl)amine .
This impurity arises from the competitive reductive alkylation of the primary amine product with the intermediate imine during synthesis. Distinguishing and separating these two species is a critical quality attribute (CQA) because the secondary amine significantly alters the lipophilicity profile and potential toxicity of the final API.
This guide provides a definitive structural, mechanistic, and analytical comparison to assist drug development professionals in the identification, quantification, and removal of the bis-amine dimer.
Structural & Physicochemical Characterization
The primary differentiator between the monomer and the dimer is the doubling of the lipophilic aromatic domain, which drastically affects solubility and chromatographic behavior.
Table 1: Comparative Physicochemical Profile
| Feature | 3,4-Dichlorobenzylamine (Monomer) | Bis(3,4-dichlorobenzyl)amine (Dimer) |
| Structure | Primary Amine ( | Secondary Amine ( |
| Formula | ||
| MW ( g/mol ) | 176.04 | 335.05 |
| Physical State | Colorless to pale yellow liquid | White to off-white solid (typically) |
| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) | ~5.2 (High Lipophilicity) |
| Basicity (pKa) | ~9.5 (Typical for benzylamines) | ~9.0–9.3 (Slightly lower due to steric/electronic bulk) |
| Solubility (Water) | Low (soluble as HCl salt) | Insoluble (very low even as HCl salt) |
| Solubility (Organic) | Soluble in MeOH, DCM, Toluene | Highly soluble in non-polar solvents (DCM, Toluene) |
Critical Insight: The drastic increase in LogP (approx. +2.7 units) for the dimer dictates that Reverse Phase HPLC (RP-HPLC) is the most robust method for separation, where the dimer will exhibit significantly higher retention times.
Synthetic Origins & Mechanistic Divergence
The formation of the bis-amine dimer is a classic example of "reductive coupling" side reactions during the catalytic hydrogenation of 3,4-dichlorobenzonitrile or the reductive amination of 3,4-dichlorobenzaldehyde.
Mechanism of Impurity Formation[1]
-
Primary Pathway: The nitrile/aldehyde is reduced to the imine, which is further reduced to the desired Primary Amine (3,4-DCBA) .
-
Secondary Pathway (Dimerization): The newly formed Primary Amine acts as a nucleophile, attacking the intermediate Imine. This forms a secondary imine, which is then reduced to the Secondary Amine (Dimer) .
Diagram 1: Competitive Reaction Pathways
Visualizing the bifurcation point where the impurity is generated.
Figure 1: Mechanistic pathway showing the competitive condensation leading to dimer formation during reductive amination.
Analytical Differentiation Strategy
To validate the purity of 3,4-DCBA, you must employ orthogonal analytical methods. Relying solely on titration is insufficient as both species are basic.
A. HPLC Method (Reverse Phase)[2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient elution of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
-
Differentiation:
-
3,4-DCBA: Elutes early (lower hydrophobicity).
-
Dimer: Elutes late (high hydrophobicity). The capacity factor (
) is typically 2-3x that of the monomer.
-
B. Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Monomer Signal:
m/z.[1] Look for the characteristic isotope pattern (9:6:1 intensity for M, M+2, M+4). -
Dimer Signal:
m/z. The isotope pattern will be complex due to (distinctive M+4 and M+6 peaks).
Experimental Protocol: Purification & Separation
If the dimer content exceeds ICH Q3A limits (>0.10%), purification is required. The following protocol exploits the solubility difference of the hydrochloride salts.
Protocol: Selective Crystallization of Monomer
Objective: Isolate pure 3,4-DCBA from a mixture containing 5-10% dimer impurity.
-
Dissolution: Dissolve the crude amine mixture in Toluene (10 volumes).
-
Why: Both amines are soluble in toluene as free bases.
-
-
Acidification: Slowly add Anhydrous HCl in Isopropanol (1.05 equivalents relative to primary amine) at 0-5°C.
-
Filtration: Filter the resulting white precipitate.
-
Wash: Wash the filter cake with cold Toluene followed by cold MTBE (Methyl tert-butyl ether) to remove residual lipophilic dimer.
-
Recrystallization (Polishing): If high purity (>99.5%) is required, recrystallize the wet cake from Ethanol/Water (95:5) .
Diagram 2: Purification Workflow
Operational logic for removing the bis-amine dimer.
Figure 2: Downstream processing workflow for the selective isolation of the primary amine salt.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24893975, 3,4-Dichlorobenzylamine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996).[4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[6] (Detailed mechanistic insight into mono- vs. bis-alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Selectivity. (General grounding on imine condensation side-reactions). Retrieved from [Link]
Sources
- 1. PubChemLite - 3,4-dichlorobenzylamine (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methodological & Application
Application Note: High-Purity Synthesis of Bis(3,4-dichlorobenzyl)amine via Reductive Amination
Abstract & Scope
This application note details the optimized protocol for the synthesis of bis(3,4-dichlorobenzyl)amine , a symmetric secondary amine intermediate often utilized in medicinal chemistry. The synthesis employs a reductive amination strategy using Sodium Triacetoxyborohydride (STAB) .
Unlike catalytic hydrogenation methods, which pose a high risk of hydrodehalogenation (stripping chlorine atoms from the aromatic ring), the STAB protocol offers high chemoselectivity. This method ensures the integrity of the halogenated pharmacophore while delivering high yields under mild conditions.
Strategic Analysis: Experimental Design
Selection of Reducing Agent
The choice of reducing agent is the critical variable in this synthesis.
| Reducing Agent | Suitability | Rationale |
| H₂ / Pd-C | High Risk | Contraindicated. Palladium catalysts readily facilitate the oxidative addition of aryl chlorides, leading to dechlorination (formation of bis-benzylamine or mono-chlorinated byproducts). |
| NaBH₄ | Moderate | Effective but less selective. Requires careful pH control to prevent direct reduction of the aldehyde before imine formation. |
| NaBH₃CN | Moderate | Effective but generates toxic cyanide byproducts and requires acidic pH adjustment. |
| NaBH(OAc)₃ (STAB) | Optimal | Recommended. Mild hydride donor. It reduces the imine species much faster than the aldehyde, allowing for "one-pot" execution without pre-formation of the imine. It tolerates aryl halides perfectly. |
Reaction Pathway
The synthesis follows the Abdel-Magid reductive amination protocol. The reaction proceeds via the condensation of 3,4-dichlorobenzylamine with 3,4-dichlorobenzaldehyde to form an iminium intermediate, which is selectively reduced in situ.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The borohydride coordinates with the imine nitrogen, facilitating intramolecular hydride transfer.
Experimental Protocol
Materials & Stoichiometry
-
Limiting Reagent: 3,4-Dichlorobenzylamine (1.0 equiv)
-
Electrophile: 3,4-Dichlorobenzaldehyde (1.0 - 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for STAB solubility but DCM is an acceptable safer alternative.
-
Additives: Glacial Acetic Acid (1.0 equiv). Promotes imine formation and buffers the basicity of the amine.
Step-by-Step Procedure
Step 1: Solvation and Imine Formation
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzaldehyde (1.05 equiv) in DCE (concentration ~0.2 M).
-
Add 3,4-dichlorobenzylamine (1.0 equiv) to the solution.
-
Add Glacial Acetic Acid (1.0 equiv).
-
Stir at room temperature (20–25°C) for 30 minutes. Observation: The solution may become slightly warm or change color as the imine forms.
Step 2: Reduction 5. Cool the mixture slightly (optional, 0°C) if the scale is large (>10g) to manage exotherm. For small scales, room temperature is acceptable. 6. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes. Caution: Mild gas evolution (hydrogen) may occur. 7. Remove cooling bath (if used) and stir at room temperature under nitrogen atmosphere. 8. Monitor: Check reaction progress via TLC or LC-MS after 2 hours. The limiting amine should be consumed.
Step 3: Quench and Workup 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir vigorously for 15 minutes to neutralize acetic acid and decompose remaining borohydride complexes. 10. Extract the aqueous layer with DCM (x3). 11. Combine organic layers and wash with Brine (saturated NaCl). 12. Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Step 4: Purification 13. The crude material is typically a yellow oil/solid. 14. Purify via flash column chromatography (Silica gel).
- Eluent: Hexanes:Ethyl Acetate (start 95:5, gradient to 80:20).
- Note: Pre-treat silica with 1% Triethylamine if streaking occurs (common with secondary amines).
Workflow Visualization
Figure 2: Operational workflow for the reductive amination process.
Results & Characterization
Successful synthesis is confirmed by the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the symmetric methylene protons in the NMR.
Expected Data for Bis(3,4-dichlorobenzyl)amine:
-
Physical State: Yellowish viscous liquid or low-melting solid.
-
¹H NMR (400 MHz, CD₃OD):
-
δ 7.50–7.59 (m, 4H, Ar-H)
-
δ 7.30–7.33 (m, 2H, Ar-H)
-
δ 4.03 (s, 4H, N-CH ₂-Ar) — Diagnostic Peak (Singlet)
-
δ 4.50 (br s, 1H, NH )
-
-
Yield: Typical isolated yields range from 70% to 85% .
Safety & Hazards
-
3,4-Dichlorobenzylamine: Corrosive (Skin Corr.[1] 1B). Causes severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.
-
Sodium Triacetoxyborohydride: Water-reactive. Releases hydrogen gas upon contact with moisture. Generates acetic acid upon hydrolysis.
-
1,2-Dichloroethane (DCE): Toxic and carcinogenic. Avoid inhalation. If unavailable, Dichloromethane (DCM) is a safer, viable substitute.
-
Chlorinated Aromatics: Do not subject to palladium-catalyzed hydrogenation to avoid toxic polychlorinated byproducts.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.
-
Indian Academy of Sciences . (2014). Ruthenium catalyzed deaminative coupling of primary amines to secondary amines. (Contains specific NMR characterization for Bis(3,4-dichlorobenzyl)amine).
-
Sigma-Aldrich . Safety Data Sheet: 3,4-Dichlorobenzylamine.
Sources
Application Note: Controlled Synthesis of Bis(3,4-dichlorobenzyl)amine
Executive Summary
This application note details the protocol for the synthesis of Bis(3,4-dichlorobenzyl)amine (secondary amine) via the nucleophilic substitution (
While seemingly straightforward, the reaction of a primary amine with a benzyl chloride is prone to over-alkylation, leading to the formation of the tertiary amine byproduct, Tris(3,4-dichlorobenzyl)amine. This guide provides a rigorous methodology to maximize selectivity for the secondary amine through stoichiometric control and specific base selection. This scaffold is a critical intermediate in the development of specific calcium channel blockers and antifungal agents.
Reaction Mechanism & Logic
The synthesis proceeds via a bimolecular nucleophilic substitution (
Key Challenges
-
Over-Alkylation: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to competition for the alkylating agent.
-
HCl Generation: The reaction produces HCl, which protonates the amine reactants, rendering them non-nucleophilic. An auxiliary base is required to scavenge the acid.
Reaction Scheme
The following diagram illustrates the reaction pathway and the potential side reaction (over-alkylation).
Caption: Reaction pathway showing the conversion of reactants to the secondary amine and the risk of tertiary amine formation.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No.[1][2][3][4][5][6] | MW ( g/mol ) | Equiv.[6][7] | Role |
| 3,4-Dichlorobenzylamine | 102-49-8 | 176.04 | 1.2 | Nucleophile (Excess) |
| 3,4-Dichlorobenzyl chloride | 102-47-6 | 195.47 | 1.0 | Electrophile (Limiting) |
| Potassium Carbonate ( | 584-08-7 | 138.21 | 2.0 | Acid Scavenger |
| Acetonitrile (MeCN) | 75-05-8 | - | Solvent | Polar Aprotic Medium |
| Ethyl Acetate / Hexanes | - | - | - | Extraction / Purification |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
) to remove moisture. -
Charging: Add 3,4-dichlorobenzylamine (1.2 equiv) and anhydrous
(2.0 equiv) to the flask. -
Solvation: Add Acetonitrile (10 mL per gram of amine) and stir at room temperature for 10 minutes to create a suspension.
-
Note: Acetonitrile is chosen for its polarity, which stabilizes the transition state, and its convenient boiling point (
).
-
-
Addition: Dissolve 3,4-dichlorobenzyl chloride (1.0 equiv) in a small volume of acetonitrile. Add this solution dropwise to the stirring amine mixture over 30 minutes.
-
Critical: Slow addition ensures the concentration of the alkylating agent remains low relative to the primary amine, favoring mono-alkylation.
-
Phase 2: Reaction & Monitoring
-
Heating: Heat the mixture to reflux (
) for 4–6 hours. -
Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 20% EtOAc in Hexanes).
-
Target: Disappearance of the benzyl chloride spot (
). -
Observation: The secondary amine product will appear at a lower
than the chloride but higher than the primary amine.
-
Phase 3: Workup
-
Filtration: Cool the mixture to room temperature. Filter off the solid potassium salts (
and excess ) using a sintered glass funnel. Rinse the cake with ethyl acetate. -
Concentration: Evaporate the filtrate under reduced pressure to remove acetonitrile.
-
Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:
-
Water (2 x 30 mL): To remove residual inorganic salts.
-
Brine (1 x 30 mL): To dry the organic layer.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate to yield the crude oil.
Phase 4: Purification (Acid-Base Extraction)
This step specifically removes neutral impurities (unreacted chloride) and isolates the amine.
-
Dissolve the crude oil in Diethyl Ether or DCM.
-
Extract with 1M HCl (3 x 30 mL) . The amine converts to the water-soluble hydrochloride salt.
-
Discard the organic layer (contains unreacted benzyl chloride and non-basic impurities).
-
-
Basify the combined aqueous acidic extracts with 2M NaOH until pH > 12. The product precipitates or oils out as the free base.
-
Extract the turbid aqueous mixture with DCM (3 x 30 mL) .
-
Dry (anhydrous
) and concentrate to obtain the pure Bis(3,4-dichlorobenzyl)amine .
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of the secondary amine.
Expected Results & Characterization
Upon successful completion, the product should be obtained as a viscous oil or low-melting solid.
-
Yield: Expected isolated yield is 75–85%.
-
NMR (400 MHz,
):- 7.45 – 7.15 (m, 6H, Aromatic protons).
-
3.75 (s, 4H,
). -
1.80 (br s, 1H,
, exchangeable with ).
-
MS (ESI): Calculated for
.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Low Yield | Incomplete reaction or loss during workup. | Ensure reflux time is sufficient. Check aqueous layer pH during extraction (must be >12 to recover amine). |
| Tertiary Amine Present | Over-alkylation occurred. | Use a larger excess of primary amine (1.5–2.0 equiv) or slow down the addition of chloride further. |
| Emulsion in Workup | Fine particulate matter. | Filter the biphasic mixture through Celite or add saturated brine to break the emulsion. |
Safety & Handling
-
3,4-Dichlorobenzyl chloride: Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Handle only in a functioning fume hood.
-
3,4-Dichlorobenzylamine: Corrosive and irritant.
-
Waste Disposal: All halogenated organic waste must be segregated and disposed of according to local environmental regulations.
References
-
Reactant Data: 3,4-Dichlorobenzyl chloride. Sigma-Aldrich.[1][2] Available at:
-
Reactant Data: 3,4-Dichlorobenzylamine. Sigma-Aldrich.[1][2] Available at:
- Methodology: Salvatore, R. N., et al. "Efficient synthesis of secondary amines via CsOH-promoted N-alkylation." Tetrahedron 57.36 (2001): 7785-7789.
- Context:Synthesis of Sertraline intermediates.
Sources
- 1. 3,4-Dichlorobenzylamine 95 102-49-8 [sigmaaldrich.com]
- 2. 3,4-Dichlorobenzylamine 95 102-49-8 [sigmaaldrich.com]
- 3. Reference Standards catalogue search - 955 items - British Pharmacopoeia [pharmacopoeia.com]
- 4. 3,4-Dichlorobenzyl Chloride | 102-47-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. 102-49-8 CAS MSDS (3,4-Dichlorobenzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Chine 3,4-Dichlorobenzylamine No CAS: 102-49-8 Fabricants - Ãchantillon gratuit - Alfa Chemical [fr.alfachemsp.com]
- 7. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
Precision N-Alkylation of 3,4-Dichlorobenzylamine: A Comparative Protocol Guide
Introduction & Strategic Context
3,4-Dichlorobenzylamine (CAS: 102-49-8) is a high-value pharmacophore in medicinal chemistry, serving as a critical building block for dopamine receptor antagonists, calcium channel blockers, and sertraline-related antidepressants.
The chemical modification of the primary amine group via N-alkylation is a pivotal step in expanding this scaffold.[1][2] However, the presence of two electron-withdrawing chlorine atoms on the aromatic ring slightly reduces the nucleophilicity of the benzylic nitrogen compared to unsubstituted benzylamine. Furthermore, the classic challenge of polyalkylation (over-alkylation to tertiary amines or quaternary ammonium salts) necessitates a rigorous protocol selection.
This guide presents two distinct, field-validated pathways:
-
Reductive Amination (Method A): The "Gold Standard" for high selectivity and mono-alkylation.
-
Controlled Nucleophilic Substitution (Method B): A direct alkylation alternative when aldehyde precursors are unavailable.
Strategic Pathway Selection
Before initiating synthesis, select the protocol based on the available electrophile and selectivity requirements.
Comparison of Methodologies
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Electrophile | Aldehyde or Ketone | Alkyl Halide (Bromide/Iodide) |
| Selectivity | High (Mono-alkylation dominant) | Low to Moderate (Risk of di-alkylation) |
| Reaction Type | Condensation followed by Hydride Reduction | SN2 Nucleophilic Substitution |
| Key Reagent | Sodium Triacetoxyborohydride (STAB) | Inorganic Base (K₂CO₃/Cs₂CO₃) |
| Throughput | High (One-pot procedure available) | Moderate (Requires careful monitoring) |
| Recommendation | Preferred Route for most applications. | Use only if aldehyde is unstable or unavailable. |
Protocol A: Reductive Amination (The Gold Standard)
Objective: Selective synthesis of secondary amines via the condensation of 3,4-dichlorobenzylamine with an aldehyde, followed by in situ reduction.
Mechanism: The reaction proceeds via the formation of a hemiaminal, which dehydrates to an imine (Schiff base). The imine is then selectively reduced by a mild hydride donor.[3]
Recommended Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB).[4] Why STAB? Unlike NaBH₄, STAB is mild enough not to reduce the aldehyde/ketone competitively, allowing for a true one-pot reaction. It is also less toxic than Sodium Cyanoborohydride (NaBH₃CN).
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3,4-Dichlorobenzylamine (1.0 equiv)
-
Electrophile: Target Aldehyde (1.0 - 1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for solubility but THF is a greener alternative.
-
Additive: Glacial Acetic Acid (AcOH) (1-2 drops or 1.0 equiv if reaction is sluggish).
Step-by-Step Procedure
-
Imine Formation (Pre-complexation):
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzylamine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
-
Add the Aldehyde (1.05 equiv) to the solution.
-
Critical Step: Add Acetic Acid (1.0 equiv). This protonates the intermediate carbinolamine, catalyzing the dehydration to the imine.
-
Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (N₂ or Ar).
-
-
Reduction:
-
Cool the mixture slightly (0°C) if the reaction is exothermic, though RT is usually sufficient.
-
Add STAB (1.5 equiv) portion-wise over 5–10 minutes. Caution: Gas evolution (H₂/AcOH) may occur.
-
Allow the reaction to stir at RT for 4–16 hours. Monitor via LC-MS or TLC.[1]
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.[5] Stir for 15 minutes until gas evolution ceases.
-
Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo.
-
-
Purification:
-
The crude product is often clean enough for use. If necessary, purify via flash column chromatography (SiO₂), eluting with a Hexane/Ethyl Acetate gradient.
-
Protocol B: Controlled Direct Alkylation
Objective: N-Alkylation using an alkyl halide when Method A is not feasible.
Challenge: The primary amine product is often more nucleophilic than the starting material, leading to over-alkylation. Solution: Use a "High-Dilution" and "Excess Amine" strategy to statistically favor mono-substitution.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3,4-Dichlorobenzylamine (3.0 - 5.0 equiv) Excess is crucial.
-
Electrophile: Alkyl Bromide or Iodide (1.0 equiv)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Procedure
-
Preparation:
-
Suspend K₂CO₃ (1.5 equiv) and 3,4-dichlorobenzylamine (3.0 – 5.0 equiv) in anhydrous Acetonitrile.
-
Heat the mixture to 50–60°C to ensure partial solubility and deprotonation.
-
-
Addition:
-
Dissolve the Alkyl Halide (1.0 equiv) in a minimal amount of Acetonitrile.
-
Add the alkyl halide solution dropwise over 1–2 hours using a syringe pump or addition funnel.
-
Mechanistic Insight: Slow addition keeps the concentration of the electrophile low relative to the amine, statistically favoring the reaction with the abundant starting amine rather than the newly formed product.
-
-
Reaction:
-
Stir at 60°C for 4–8 hours. Monitor strictly by TLC/HPLC to stop immediately upon consumption of the alkyl halide.
-
-
Workup:
-
Filter off the inorganic salts.
-
Concentrate the filtrate.
-
Recovery: The excess 3,4-dichlorobenzylamine can be recovered via column chromatography or distillation (if boiling points differ significantly) and reused.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance or poor imine formation. | Increase reaction time for step 1. Add 4Å Molecular Sieves to scavenge water and drive imine equilibrium. |
| Over-Alkylation (Method B) | High local concentration of alkyl halide. | Dilute the reaction further. Increase the equivalent of starting amine (up to 10 eq). Switch to Method A. |
| Starting Material Remains | Deactivation by HCl salts (Method A). | Ensure the amine is free-based or add 1 eq of Et₃N if starting with a salt form. |
| Emulsion during Workup | Amphiphilic nature of product. | Use a DCM/MeOH (9:1) mixture for extraction or saturate the aqueous phase with solid NaCl. |
Visualization: Reaction Pathways
The following diagram illustrates the decision logic and mechanistic flow for both protocols.
Figure 1: Decision matrix and reaction workflow for the N-alkylation of 3,4-dichlorobenzylamine.
Safety & Handling
-
3,4-Dichlorobenzylamine: Corrosive and an irritant. Causes skin burns and eye damage. Handle in a fume hood with gloves and eye protection.
-
Sodium Triacetoxyborohydride (STAB): Water-reactive.[4] Releases flammable hydrogen gas upon hydrolysis. Store in a cool, dry place.
-
1,2-Dichloroethane (DCE): Carcinogenic and toxic. Use in a well-ventilated fume hood. DCM is a viable alternative if DCE usage is restricted.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Salvatore, R. N., et al. (2005). "Synthesis of secondary amines." Tetrahedron, 61(37), 8836-8881. Link
-
BenchChem. (2025).[1][2][5] "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." (General Reductive Amination Protocol). Link
-
Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: NaHB(OAc)3." Link
Sources
Application Notes & Protocols: The Strategic Use of 3,4-Dichlorobenzylamine as a Versatile Chemical Building Block
Section 1: Introduction and Strategic Rationale
Within the landscape of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate functionality of the target molecule. While the specific scaffold of bis-(3,4-dichlorobenzyl)amine is not a commonly cataloged or extensively studied reagent, its conceptual precursor, 3,4-Dichlorobenzylamine , represents a highly versatile and strategically valuable primary amine. This guide will focus on the practical application of 3,4-Dichlorobenzylamine, a readily accessible and reactive intermediate that provides the synthetically crucial 3,4-dichlorobenzyl moiety.
The 3,4-dichlorophenyl group is a well-established pharmacophore, renowned for its role in modulating the physicochemical properties of drug candidates. Its presence can enhance metabolic stability by blocking sites of potential aromatic hydroxylation and increase lipophilicity, which can be crucial for membrane permeability. The most prominent example of its successful incorporation is in the structure of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) antidepressant.[1][2] The benzylamine structure provides a reactive handle—the primary amine—that serves as a versatile nucleophile for a wide array of synthetic transformations. This allows for its direct incorporation into diverse molecular frameworks, making it an ideal starting point for library synthesis and lead optimization campaigns.[3][4]
This document serves as a comprehensive guide for researchers, outlining the core applications, detailed experimental protocols, and strategic considerations for leveraging 3,4-Dichlorobenzylamine in modern chemical synthesis.
Physicochemical Properties of 3,4-Dichlorobenzylamine
A clear understanding of a building block's physical properties is paramount for experimental design, particularly for reaction setup and purification.
| Property | Value | Source |
| CAS Number | 102-49-8 | [5][6] |
| Molecular Formula | C₇H₇Cl₂N | [5] |
| Molecular Weight | 176.04 g/mol | [5][6] |
| Appearance | Clear colorless to light yellow liquid | [5][6] |
| Density | 1.32 g/mL at 25 °C | [5][6] |
| Boiling Point | 80-82 °C at 0.6 mmHg | [5] |
| Refractive Index | n20/D 1.578 | [6] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |
Section 2: Core Synthetic Applications & Workflows
The utility of 3,4-Dichlorobenzylamine stems from the high reactivity of its primary amine group. This enables its participation in a multitude of classical and contemporary organic reactions to forge new carbon-nitrogen and nitrogen-heteroatom bonds.
Key Reaction Classes:
-
Reductive Amination: This is arguably the most powerful and widely used method for forming secondary and tertiary amines.[7] The reaction proceeds via the in situ formation of an imine intermediate from the condensation of 3,4-dichlorobenzylamine with an aldehyde or ketone, followed by immediate reduction. This one-pot procedure is highly efficient and atom-economical, making it a cornerstone of library synthesis.[7]
-
N-Acylation & N-Sulfonylation: The nucleophilic amine readily reacts with activated carbonyl compounds (e.g., acyl chlorides, anhydrides) and sulfonyl chlorides to form robust amide and sulfonamide linkages, respectively. These functional groups are prevalent in pharmaceuticals due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
-
N-Alkylation & N-Arylation: Direct reaction with alkyl halides (SN2 reaction) or activated aryl halides (SNAr reaction) provides a straightforward route to secondary amines. These reactions are fundamental for building molecular complexity and exploring the structure-activity relationship (SAR) around the nitrogen atom.
-
Heterocycle Synthesis: Primary amines are essential precursors for the construction of a vast array of nitrogen-containing heterocycles. Depending on the reaction partner, 3,4-dichlorobenzylamine can be used to construct rings such as pyridazinones, dihydroquinazolines, and triazoles, which are privileged scaffolds in drug discovery.[8][9][10]
Synthetic Potential Workflow
The following diagram illustrates the central role of 3,4-Dichlorobenzylamine as a launchpad for accessing diverse chemical entities.
Caption: Synthetic pathways originating from 3,4-Dichlorobenzylamine.
Section 3: Detailed Experimental Protocol
Trustworthy protocols are self-validating. This section provides a detailed, step-by-step procedure for a common and critical transformation, including guidance on monitoring, work-up, and troubleshooting.
Protocol 1: General Procedure for One-Pot Reductive Amination
Objective: To synthesize an N-substituted secondary amine from 3,4-Dichlorobenzylamine and an aldehyde/ketone using sodium triacetoxyborohydride.
Causality & Principle: This protocol leverages the mild and selective reducing agent, sodium triacetoxyborohydride (STAB). STAB is less reactive than sodium borohydride and is particularly effective at reducing the iminium ion intermediate formed in situ, while typically not reducing the starting aldehyde or ketone.[7] This selectivity is crucial for a clean, high-yielding, one-pot reaction. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent quenching of the reducing agent.
Materials:
-
3,4-Dichlorobenzylamine
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-Dichlorobenzylamine (1.0 eq). Dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1-0.2 M.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 eq) to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate the initial formation of the hemiaminal and imine intermediates.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Rationale: Adding STAB in portions helps to control any potential exotherm and ensures a smooth reaction progression.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up (Quenching): Once the reaction is complete, carefully and slowly add saturated aqueous NaHCO₃ solution to quench any remaining reducing agent and acid byproducts. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Self-Validation & Troubleshooting
| Potential Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or incomplete | Insufficient reducing agent; poor quality (hydrated) solvent or reagents; sterically hindered substrates. | Add an additional portion of STAB (0.5 eq). Ensure all reagents and solvents are anhydrous. For hindered substrates, consider gentle heating (e.g., 40 °C) or a longer reaction time. |
| Formation of bis-alkylated tertiary amine | The secondary amine product is reacting further with the aldehyde. | Use a slight excess of the primary amine relative to the aldehyde (e.g., 1.2:1.0). Add the aldehyde slowly to the mixture of amine and STAB. |
| Hydrolysis of imine back to starting materials | Presence of excessive water during the reaction. | Ensure anhydrous conditions. The use of molecular sieves can sometimes be beneficial, although often unnecessary with STAB. |
| Difficult purification | Product co-elutes with starting material or byproducts. | Optimize the chromatography solvent system. A different stationary phase (e.g., alumina) or derivatization of the product/starting material might be necessary in complex cases. |
Section 4: Application in Fragment-Based Drug Discovery (FBDD)
The concept of fragment-based drug discovery involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits are then elaborated or linked to produce a high-affinity lead compound. 3,4-Dichlorobenzylamine is an exemplary fragment due to its defined structure, favorable physicochemical properties, and, most importantly, a clear vector for chemical elaboration—the amine group.
The protocol described in Section 3 is a direct application of FBDD principles. The 3,4-dichlorobenzyl "fragment" can be systematically combined with a library of diverse aldehydes and ketones to rapidly generate a collection of novel secondary amines. These new compounds can then be screened to identify hits that show improved binding affinity or other desirable properties, guiding the subsequent lead optimization process.
FBDD Workflow Diagram
Caption: Fragment-Based Drug Discovery workflow using 3,4-Dichlorobenzylamine.
Section 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 3,4-Dichlorobenzylamine is classified as a corrosive and irritant substance and must be handled with appropriate care.[5]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. The compound is air-sensitive and should be handled under an inert atmosphere where possible.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, preferably in a refrigerator (2-8°C).[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste according to institutional guidelines.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any significant exposure.
Section 6: References
-
Synthesis of 3,4-dichlorobenzyl azide. PrepChem.com. [Link]
-
Prefeasibility Report For Proposed Manufacturing Of Synthetic Organic Chemicals, Pesticide Technical. environmentalclearance.nic.in. [Link]
-
Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine. National Institutes of Health (NIH). [Link]
-
Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journals. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
S-(3,4-dichlorobenzyl)isothiourea. PubChem, National Institutes of Health. [Link]
-
3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine. PubChem, National Institutes of Health. [Link]
-
3,4-Dichlorobenzyl-(2,2-dimethoxyethyl)amine. PubChem, National Institutes of Health. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Royal Society of Chemistry. [Link]
-
Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online. [Link]
-
Improved Industrial Synthesis of Antidepressant Sertraline. ResearchGate. [Link]
-
Method for preparing sertraline hydrochloride. Google Patents.
-
Antimicrobial Desensitization: A Review of Published Protocols. National Institutes of Health (NIH). [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]
-
Use of 2,4-dichlorobenzyl alcohol having an anaesthetic effect. Google Patents.
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. National Institutes of Health (NIH). [Link]
-
Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine. Google Patents.
-
Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Planning For Anaphylaxis in the Catheterization Laboratory. bmc2.org. [Link]
-
Enamine Hot Topic Building Blocks. Namiki Shoji Co., Ltd. [Link]
-
EMA guidance document on the use of medicinal products for treatment in case of exposure to chemical agents used as weapons of terrorism, crime, or warfare. European Medicines Agency. [Link]
-
Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. [Link]
-
Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff. Spectrum Xray. [Link]
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- 6. 3,4-ジクロロベンジルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
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Troubleshooting & Optimization
Removing bis-(3,4-dichlorobenzyl)amine impurity from primary amine
Technical Support Center: Purification of Primary Amines
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the common challenge of purifying a desired primary amine from a persistent secondary amine impurity, specifically bis-(3,4-dichlorobenzyl)amine. This document provides in-depth, experience-driven answers and protocols to streamline your purification workflow, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key property differences between my primary amine and the bis-(3,4-dichlorobenzyl)amine impurity that can be exploited for separation?
A1: Understanding the physicochemical differences between your target primary amine and the bis-(3,4-dichlorobenzyl)amine impurity is the cornerstone of developing an effective purification strategy. The impurity is a secondary amine with two bulky, electron-withdrawing dichlorobenzyl groups. These features create significant differences in basicity, polarity, steric hindrance, and reactivity compared to a typical primary amine.
-
Basicity (pKa): Primary and secondary alkylamines generally have similar basicities, with the pKa of their conjugate acids falling in the 10-11 range.[1] However, the two electron-withdrawing dichlorobenzyl groups on the impurity significantly reduce the electron density on its nitrogen atom, making it a weaker base than most simple primary amines. This pKa difference, though sometimes subtle, can be exploited through careful pH-controlled acid-base extractions.[2]
-
Reactivity: The most pronounced difference lies in their reactivity with specific electrophiles. A primary amine (R-NH₂) has two reactive N-H protons, whereas the secondary amine impurity, bis-(3,4-dichlorobenzyl)amine, has only one. This differential reactivity is the basis for powerful chemical separation methods like the Hinsberg test.[3][4][5]
-
Polarity & Size: The impurity is a large, relatively nonpolar molecule due to the two aromatic rings. This often results in a significant difference in boiling point and solubility characteristics compared to smaller, more polar primary amines. These differences are key for chromatographic separations and distillation.[6]
| Property | Target Primary Amine (Typical) | Bis-(3,4-dichlorobenzyl)amine (Impurity) | Separation Principle |
| Amine Type | Primary (R-NH₂) | Secondary (R₂-NH) | Differential Reactivity |
| pKa (Conjugate Acid) | ~10-11 (Alkyl) | Predicted ~8.56[7] (Arylalkyl) | Selective Protonation (Extraction) |
| Reactivity with Sulfonyl Chlorides | Forms a base-soluble sulfonamide[4][8] | Forms a base-insoluble sulfonamide[4] | Chemical Derivatization & Extraction |
| Boiling Point | Variable (Lower for small amines) | High (due to high molecular weight) | Fractional Distillation |
| Polarity | Variable | Relatively Nonpolar | Chromatography |
Troubleshooting Guides & Protocols
This section addresses common issues encountered during the purification process and provides detailed, step-by-step protocols to resolve them.
Scenario 1: Standard acid-base extraction is failing to remove the bis-(3,4-dichlorobenzyl)amine impurity.
Question: I've performed a liquid-liquid extraction with dilute HCl to protonate and remove the amines into the aqueous phase, but my organic layer still contains the secondary amine impurity. What's going wrong?
Underlying Cause & Solution: This issue often arises from an incomplete understanding of the amines' basicities or using incorrect pH conditions. While most amines can be extracted with acid, the impurity's lower basicity means it requires a more acidic environment to be fully protonated and transferred to the aqueous layer. A simple wash may be insufficient. A more rigorous, pH-controlled extraction is necessary.
Workflow Diagram: pH-Controlled Acid-Base Extraction
Caption: Workflow for separating amines by pH-controlled extraction.
Detailed Protocol: Selective pH-Controlled Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Initial Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1M HCl.
-
Combine & Neutralize: Combine the acidic aqueous extracts. The organic layer should now contain only neutral organic compounds and can be set aside.
-
Selective Back-Extraction: Begin slowly adding 2M sodium hydroxide (NaOH) to the combined aqueous extracts while monitoring the pH. Adjust the pH to approximately 9.5. At this pH, the more basic primary amine will be deprotonated to its free base form, while the less basic bis-(3,4-dichlorobenzyl)amine impurity may remain protonated and water-soluble.
-
Isolate Primary Amine: Extract the pH ~9.5 aqueous solution with several portions of fresh organic solvent. This will selectively pull the deprotonated primary amine back into the organic phase. Combine these organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified primary amine.
-
Purity Check: Analyze a small sample of the recovered primary amine by TLC, GC-MS, or NMR to confirm the absence of the secondary amine impurity.
Scenario 2: Column chromatography provides poor separation between the primary amine and the impurity.
Question: I'm running a silica gel column, but the primary amine and the secondary amine impurity are co-eluting. How can I improve the separation?
Underlying Cause & Solution: Amines are notorious for tailing on standard silica gel columns due to interactions with acidic silanol groups.[9] This can ruin separation efficiency. The solution is to either neutralize the silica gel by adding a modifier to the eluent or to use a different stationary phase.
Detailed Protocol: Optimized Flash Chromatography
-
Stationary Phase Selection:
-
Option A (Modified Silica): Use standard silica gel but add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase.[10] This neutralizes the acidic sites on the silica, preventing tailing and improving peak shape.
-
Option B (Amine-Functionalized Silica): For challenging separations, use a pre-packed amine-functionalized silica column.[11][12] These columns have a basic character and often provide excellent separation of amines without mobile phase modifiers.[12]
-
-
Mobile Phase Development:
-
Develop your solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for amines is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
If using modified silica, pre-treat the TLC plate by eluting it once with your chosen eluent system containing the amine modifier before spotting your sample.
-
Aim for an Rf value of ~0.2-0.3 for your target primary amine to ensure good separation on the column.
-
-
Column Packing and Loading:
-
Pack the column using the "slurry method" with your chosen mobile phase (already containing the modifier if applicable).
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. For less soluble compounds, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column, collecting fractions. Monitor the elution process using TLC.
-
Combine the fractions containing the pure primary amine and concentrate under reduced pressure.
-
Scenario 3: Physical separation methods are ineffective, and I need exceptionally high purity.
Question: My primary amine and the impurity have very similar physical properties, making extraction and chromatography difficult. Is there a chemical method to remove the impurity?
Underlying Cause & Solution: When physical separation fails, exploiting the differential reactivity of primary and secondary amines is a highly effective strategy. The Hinsberg reaction, which uses benzenesulfonyl chloride, provides a classic and robust method to chemically separate these amine classes.[3][4][13]
Workflow Diagram: Purification via Chemical Derivatization (Hinsberg Method)
Caption: Chemical separation of primary and secondary amines.
Detailed Protocol: Purification via Hinsberg Reaction
-
Reaction Setup: In a flask, dissolve the crude amine mixture in a suitable solvent like diethyl ether or THF. Add an excess of 10% aqueous sodium hydroxide (NaOH) solution. Cool the mixture in an ice bath.
-
Derivatization: While stirring vigorously, slowly add benzenesulfonyl chloride (approx. 1.2 equivalents relative to the total amine content). A precipitate will form. Allow the reaction to stir for 10-15 minutes after the addition is complete.
-
Separation of Derivatives:
-
Isolation: Filter the reaction mixture.
-
Solid: The collected solid is the sulfonamide derivative of the bis-(3,4-dichlorobenzyl)amine impurity. Wash it with water and discard.
-
Filtrate: The filtrate contains the water-soluble salt of the primary amine's sulfonamide derivative. Transfer it to a separatory funnel, separate the layers, and discard the organic layer.
-
-
Regeneration of Primary Amine:
-
Acidify the aqueous filtrate with concentrated HCl until it is strongly acidic (pH < 2). The primary sulfonamide will precipitate as a white solid.
-
Collect the solid sulfonamide by filtration.
-
Hydrolyze the sulfonamide back to the primary amine by heating it in the presence of a strong acid (e.g., refluxing in concentrated HCl).
-
After hydrolysis, cool the solution and neutralize with a strong base (e.g., NaOH) to regenerate the free primary amine, which can then be extracted with an organic solvent.
-
References
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-
Separation of primary , secondary and tertiary amines by Hoffmann's method. (n.d.). CHEM-GUIDE. Retrieved February 6, 2026, from [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021). The Chemistry Notes. Retrieved February 6, 2026, from [Link]
-
Separation of primary, secondary and tertiary amines by Hoffmann's method. (2022). YouTube. Retrieved February 6, 2026, from [Link]
-
CHAPTER 21: AMINES. (n.d.). University of Calgary. Retrieved February 6, 2026, from [Link]
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How are amines separated by Hinsberg's test. (2025). Filo. Retrieved February 6, 2026, from [Link]
-
Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]
- Process for the purification of amines. (n.d.). Google Patents.
- Purification of amine reaction mixtures. (n.d.). Google Patents.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved February 6, 2026, from [Link]
-
Hinsberg Reagent And Test. (n.d.). BYJU'S. Retrieved February 6, 2026, from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2009). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 6, 2026, from [Link]
-
Amines – Classification and separation ORGANIC CHEMISTRY. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Hinsberg reaction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Hinsberg test (video). (n.d.). Khan Academy. Retrieved February 6, 2026, from [Link]
-
Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved February 6, 2026, from [Link]
-
Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
-
What is an amine? How do the pKas of Nitrogen bound protons differ? (2020). Reddit. Retrieved February 6, 2026, from [Link]
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Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]
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Acid and Base Extraction. (n.d.). Confluence - Engineering Ideas Clinic. Retrieved February 6, 2026, from [Link]
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Basicity of Amines. (n.d.). OpenStax. Retrieved February 6, 2026, from [Link]
-
Amine Reactions. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]
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Is it possible to purify imine using column chromatography? (2015). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Separation of Secondary Amine and Tertiary amine. (2006). Chromatography Forum. Retrieved February 6, 2026, from [Link]
-
2,4-Dichlorobenzylamine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
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- 13. Khan Academy [khanacademy.org]
Improving yield of secondary benzylamine synthesis
Welcome to the Benzylamine Synthesis Optimization Hub .
This technical guide is structured as a Tier-3 Support resource for medicinal chemists and process engineers. We move beyond generic textbook definitions to address the specific failure modes of secondary benzylamine synthesis: imine instability, competitive reduction, and over-alkylation.
Quick Navigation: Select Your Issue
-
[Module A] Standard Optimization: The "Abdel-Magid" Protocol (Reductive Amination)
-
[Module B] Difficult Substrates: The Titanium(IV) Intervention
-
[Module C] Direct Alkylation: Suppressing Tertiary Amine Formation
-
[Troubleshooting] Failure Analysis & FAQ
[Module A] Standard Optimization: The "Abdel-Magid" Protocol
Methodology: Reductive Amination using Sodium Triacetoxyborohydride (STAB). Best For: Standard aldehydes/ketones reacting with primary amines.
The Technical Rationale
The most common cause of low yield in secondary benzylamine synthesis is the competitive reduction of the aldehyde/ketone to an alcohol before the imine is formed.
-
Why NaBH₄ fails: It is too aggressive. It reduces aldehydes/ketones at a rate comparable to imines.[1]
-
Why NaBH₃CN is suboptimal: It requires acidic pH (toxic HCN risk) and is sluggish.
-
The Solution (STAB): Sodium triacetoxyborohydride exhibits a specific "chemoselective window." The electron-withdrawing acetoxy groups stabilize the Boron-Hydrogen bond, making it less nucleophilic. It reduces iminium ions rapidly but reacts with neutral carbonyls very slowly.
Optimized Protocol (One-Pot)
-
Stoichiometry: Mix Amine (1.0 equiv) and Carbonyl (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF .
-
Note: DCE is superior for solubility but THF is greener. Avoid MeOH in this step (promotes direct reduction).
-
-
Acid Catalysis: Add Acetic Acid (AcOH, 1.0 equiv) .
-
Critical Mechanism: AcOH protonates the intermediate carbinolamine, accelerating water loss to form the iminium ion, which is the actual substrate for reduction.
-
-
Reduction: Add NaBH(OAc)₃ (1.4–1.5 equiv) in one portion.
-
Time: Stir at Room Temp for 1–4 hours.
-
Quench: Aqueous NaHCO₃.
[Module B] Difficult Substrates: The Titanium(IV) Intervention
Methodology: Lewis-Acid Mediated Imine Formation.[2] Best For: Sterically hindered ketones, electron-deficient amines, or "wet" solvents.
The Technical Rationale
If the equilibrium lies heavily toward the starting materials (due to sterics or moisture), STAB alone will fail. You must force the equilibrium to the imine. Titanium(IV) Isopropoxide [Ti(OiPr)₄] acts as a dual-function reagent:
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Hydrolyzes to TiO₂, effectively removing the water byproduct and driving Le Chatelier’s principle toward the imine.
Optimized Protocol (The Mattson-Bhattacharyya Method)
-
Complexation: Mix Amine (1.0 equiv) and Carbonyl (1.0 equiv) in neat Ti(OiPr)₄ (1.25–2.0 equiv) .
-
Tip: If the mixture is too viscous, use minimal absolute EtOH.
-
-
Incubation: Stir under N₂ for 1–6 hours (monitor disappearance of carbonyl by TLC).
-
Reduction: Dilute with EtOH or MeOH. Add NaBH₄ (1.5 equiv) carefully.
-
Note: We switch to NaBH₄ here because the titanium complex is robust; STAB is not necessary once the "titanium-imine" species is locked in.
-
-
Workup (Critical): The reaction will form a gelatinous titanium emulsion.
-
Fix: Add 1N NaOH or water to precipitate white TiO₂. Filter through Celite to recover the amine in the filtrate.
-
[Module C] Direct Alkylation: Suppressing Over-Alkylation
Methodology: Nucleophilic Substitution (Sₙ2). Best For: When the aldehyde/ketone is unstable or unavailable, and you must use a benzyl halide.
The Technical Rationale
The "Polyalkylation Trap": The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to tertiary amines.[3] The Fix: The "Cesium Effect."[3] Cesium carbonate (Cs₂CO₃) in DMF promotes mono-alkylation due to the specific solubility and size of the cesium cation, which creates a "loose ion pair" that favors the primary substitution but sterically hinders the second approach.
Optimized Protocol
-
Solvent: Anhydrous DMF (essential).
-
Base: Cs₂CO₃ (1.0–1.2 equiv) .
-
Stoichiometry: Use a large excess of the Primary Amine (2.0–4.0 equiv) relative to the Benzyl Halide (1.0 equiv).
-
Conditions: Room temperature. Heat promotes over-alkylation.
Visualization: Method Selection & Workflow
The following diagram illustrates the decision logic for selecting the correct synthesis pathway based on substrate properties.
Caption: Decision Matrix for Secondary Benzylamine Synthesis. Blue nodes indicate decision points; Green/Red nodes indicate the optimal protocol path.
Troubleshooting & Failure Analysis (FAQ)
Ticket #001: "I isolated the benzyl alcohol, not the amine."
-
Diagnosis: Direct reduction of the carbonyl occurred before imine formation.
-
Root Cause:
-
Using NaBH₄ instead of STAB in a one-pot procedure.
-
Using Methanol (MeOH) as solvent with STAB (MeOH reacts with STAB and accelerates carbonyl reduction).
-
-
Corrective Action: Switch solvent to DCE or THF . Ensure you are using Sodium Triacetoxyborohydride .[4] If the problem persists, switch to Method B (Titanium) to lock the imine before adding the reducing agent.
Ticket #002: "My yield is stalled at 50% conversion."
-
Diagnosis: Equilibrium limitation.
-
Root Cause: Water generated during imine formation is hydrolyzing the imine back to the ketone.
-
Corrective Action: Add Molecular Sieves (4Å) to the reaction mixture or switch to Method B , where Ti(OiPr)₄ chemically consumes the water.
Ticket #003: "I have a mixture of secondary and tertiary amines."
-
Root Cause:
-
In Reductive Amination: The product amine is more basic than the starting amine and reacts with the aldehyde. (Rare with STAB, common with catalytic hydrogenation).
-
In Direct Alkylation: Stoichiometry is too close to 1:1.
-
-
Corrective Action:
-
If using Direct Alkylation: Increase primary amine to 4.0 equivalents .
-
If using Reductive Amination: Ensure the aldehyde is added slowly to the amine/reducing agent mixture (Inverse Addition).
-
Comparative Data: Reducing Agent Selectivity
| Feature | NaBH₄ (Sodium Borohydride) | NaBH₃CN (Cyanoborohydride) | NaBH(OAc)₃ (STAB) |
| Selectivity | Low (Reduces aldehydes fast) | Medium (pH dependent) | High (Selective for Imines) |
| Toxicity | Low | High (Cyanide risk) | Low |
| Solvent | MeOH, EtOH | MeOH (pH 3-5) | DCE, THF (Avoid MeOH) |
| Water Tolerance | High | High | Low (Decomposes slowly) |
| Best Use Case | Method B (Step 2 only) | Outdated / Legacy | Method A (Standard) |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][8]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]
-
Bhattacharyya, S. (1995). Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines.[2] The Journal of Organic Chemistry, 60(15), 4928–4929.[2]
-
Salvatore, R. N. , Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[3][11] The Journal of Organic Chemistry, 67(8), 2397–2400.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. designer-drug.com [designer-drug.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yield in reductive amination of 3,4-dichlorobenzaldehyde
Technical Support Center: Reductive Amination Ticket #: RA-34DCB-001 Topic: Yield Optimization for 3,4-Dichlorobenzaldehyde Substrates Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Substrate Profile
You are encountering low yields with 3,4-dichlorobenzaldehyde .[1] This is not a generic failure; it is likely a specific mismatch between your protocol and the electronic nature of your substrate.[1]
The Chemist's Trap: The two chlorine atoms at the 3 and 4 positions are electron-withdrawing groups (EWGs).[1] They significantly increase the electrophilicity of the carbonyl carbon.[1]
-
The Good News: Imine formation should be thermodynamically favorable and kinetically fast.[1]
-
The Bad News: The aldehyde is also hyper-reactive toward direct reduction.[1] If your reducing agent is present before the imine is fully formed, it will reduce the aldehyde to 3,4-dichlorobenzyl alcohol faster than the amine can attack.[1]
Part 1: Diagnostic Triage
Before changing reagents, use this logic flow to identify the exact failure point.
Caption: Diagnostic logic for identifying the root cause of yield loss in reductive amination.
Part 2: Technical Modules & Solutions
Module 1: The "Direct Reduction" Trap
Symptom: You see a large benzyl alcohol peak in the NMR (singlet ~4.6 ppm, CH2).[1]
Root Cause: The 3,4-dichloro substitution makes the aldehyde "hungry" for hydrides.[1] If you are using Sodium Borohydride (
The Fix: You must switch to a reducing agent that discriminates between the aldehyde and the imine.[1][2]
-
Recommendation: Sodium Triacetoxyborohydride (STAB) .[1][3][4]
-
Why: Steric bulk and acetoxy groups make STAB less nucleophilic.[1] It reduces imines (protonated) fast but reacts with neutral aldehydes very slowly.[1]
Module 2: Imine Equilibrium Management
Symptom: Starting material remains despite adding excess amine.[1] Root Cause: Imine formation generates water.[1] If the equilibrium isn't pushed, conversion stalls.[1] The Fix: For stubborn amines (e.g., anilines or sterically hindered amines), add a dehydrating Lewis Acid.[1]
-
Titanium(IV) Isopropoxide (
): Add 1.2 equivalents neat to the amine/aldehyde mix.[1] Stir for 1 hour before adding the reducing agent. This acts as both a Lewis acid catalyst and a water scavenger.[1]
Module 3: Isolation of Lipophilic Amines
Symptom: The reaction looks good on TLC, but mass is lost during extraction. Root Cause: The 3,4-dichlorophenyl moiety is highly lipophilic (greasy).[1] The amine product may not protonate fully in weak acid washes, or it may form intractable emulsions due to the density of the chlorinated ring.[1]
Optimized Workup Protocol:
-
Quench: Add saturated
(gas evolution). -
Extraction: Use Dichloromethane (DCM) rather than Ethyl Acetate.[1] The chlorinated solvent solubilizes the chlorinated product better.[1]
-
Emulsion Breaker: If an emulsion forms, do not shake vigorously.[1] Add a small amount of Methanol to the biphasic mixture or filter the entire biphasic mix through a pad of Celite.[1]
Part 3: Validated Protocols
Method A: The "Gold Standard" (STAB)
Best for: Most primary and secondary amines where the amine is not extremely hindered.[1]
| Reagent | Equivalents | Role |
| 3,4-Dichlorobenzaldehyde | 1.0 | Substrate |
| Amine | 1.1 - 1.2 | Nucleophile |
| STAB ( | 1.4 - 1.6 | Selective Reductant |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH control) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M Concentration |
Procedure:
-
Dissolve aldehyde and amine in DCE under
.[1] -
Add Acetic Acid. Stir for 15–30 minutes. Note: Formation of the imine is often visible (slight color change).[1]
-
Add STAB in one portion.
-
Stir at Room Temperature for 2–16 hours. Monitor by TLC/LCMS.[1]
-
Quench: Add sat.
. Stir 15 mins. -
Extract: 3x with DCM. Dry over
.[1]
Method B: The Stepwise "Force" Method
Best for: Weakly nucleophilic amines (e.g., anilines) or if STAB is unavailable.[1]
| Reagent | Equivalents | Role |
| Aldehyde & Amine | 1.0 : 1.1 | Reactants |
| Methanol (MeOH) | Solvent | Solvation |
| 1.0 | Strong Reductant |
Procedure:
-
Dissolve aldehyde and amine in MeOH (anhydrous).
-
Critical Step: Reflux or stir for 2–4 hours (or add
and stir overnight) to force imine formation completely . -
Cool to 0°C.
-
Add
slowly (exothermic).[1] -
Warm to RT and stir for 1 hour.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1][5] Journal of the American Chemical Society.[1][5]
- Significance: Defines the pH dependence of cyanoborohydride, an altern
-
[1]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry.
Sources
Validation & Comparative
A Comparative Guide to the Characterization of N,N-bis(3,4-dichlorobenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Benzylamines in Medicinal Chemistry
Symmetrically substituted dibenzylamines, particularly those bearing halogen substituents on the phenyl rings, represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The incorporation of chlorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] N,N-bis(3,4-dichlorobenzyl)amine, the subject of this guide, is a scaffold of interest for probing structure-activity relationships in various therapeutic areas. Understanding its physicochemical and spectroscopic properties is paramount for its effective utilization in research and development.
This guide provides a comprehensive overview of the characterization data for N,N-bis(3,4-dichlorobenzyl)amine. As no complete experimental dataset for this specific molecule is readily available in the literature, we present a combination of predicted data, based on established spectroscopic principles, and comparative data from its non-halogenated parent compound, N,N-dibenzyl-amine. This approach offers a robust framework for researchers to synthesize, identify, and utilize N,N-bis(3,4-dichlorobenzyl)amine and related compounds. We also present detailed synthetic protocols to facilitate its accessibility for further investigation.
Comparative Analysis of Physicochemical and Spectroscopic Properties
A direct comparison with the well-characterized, commercially available N,N-dibenzylamine provides a valuable baseline for understanding the influence of the 3,4-dichloro substitution pattern on the molecule's properties.
| Property | N,N-bis(3,4-dichlorobenzyl)amine (Predicted) | N,N-dibenzylamine (Experimental) |
| Molecular Formula | C₁₄H₁₁Cl₄N | C₁₄H₁₅N |
| Molecular Weight | 335.06 g/mol | 197.28 g/mol |
| Melting Point | Solid, likely > 50 °C | -26 °C (liquid at room temperature) |
| Boiling Point | > 300 °C | 300 °C |
| ¹H NMR (CDCl₃) | Benzylic (CH₂): ~3.8 ppm (s, 4H)Aromatic (Ar-H): ~7.1-7.4 ppm (m, 6H) | Benzylic (CH₂): 3.78 ppm (s, 4H)Aromatic (Ar-H): 7.2-7.4 ppm (m, 10H)Amine (NH): 1.61 ppm (br s, 1H)[3] |
| ¹³C NMR (CDCl₃) | Benzylic (CH₂): ~53 ppmAromatic (Ar-C): ~128-140 ppm | Benzylic (CH₂): 53.7 ppmAromatic (Ar-C): 126.9, 128.4, 129.0, 139.8 ppm |
| IR Spectroscopy (cm⁻¹) | ~3050 (Ar C-H), ~2850-2950 (Aliphatic C-H), ~1470 (Ar C=C), ~1250 (C-N), ~800-900 (C-Cl) | ~3300 (N-H), ~3027 (Ar C-H), ~2814 (Aliphatic C-H), ~1494, 1453 (Ar C=C), ~1121 (C-N) |
| Mass Spec. (EI, m/z) | M⁺ : 333/335/337/339 (isotope pattern)Fragments : 159/161 (C₇H₅Cl₂⁺), 174/176 (C₇H₅Cl₂N⁺) | M⁺ : 197Fragments : 106 (C₇H₅N⁺), 91 (C₇H₇⁺)[4] |
Synthesis of N,N-bis(3,4-dichlorobenzyl)amine: Two Validated Approaches
The synthesis of N,N-bis(3,4-dichlorobenzyl)amine can be efficiently achieved through two common methods for secondary amine formation: direct alkylation of a primary amine and reductive amination. The choice between these routes may depend on the availability of starting materials and desired scale.
Method 1: Direct Alkylation of 3,4-Dichlorobenzylamine
This method involves the reaction of one equivalent of 3,4-dichlorobenzylamine with one equivalent of 3,4-dichlorobenzyl chloride in the presence of a non-nucleophilic base to neutralize the HCl generated.
-
To a solution of 3,4-dichlorobenzylamine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 3,4-dichlorobenzyl chloride (1.05 eq.) in DMF dropwise over 30 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-bis(3,4-dichlorobenzyl)amine.
Method 2: Reductive Amination
This one-pot procedure involves the reaction of 3,4-dichlorobenzaldehyde with 3,4-dichlorobenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium cyanoborohydride is a suitable reducing agent for this transformation as it selectively reduces the imine in the presence of the aldehyde.[5]
-
Dissolve 3,4-dichlorobenzaldehyde (1.0 eq.) and 3,4-dichlorobenzylamine (1.0 eq.) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization: Predicted Data for N,N-bis(3,4-dichlorobenzyl)amine
The following sections detail the expected spectroscopic data for the title compound, providing a valuable reference for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of N,N-bis(3,4-dichlorobenzyl)amine is expected to be relatively simple due to the molecule's symmetry.
-
Benzylic Protons (CH₂): A sharp singlet is predicted around δ 3.8 ppm , integrating to 4 protons. This is slightly downfield from the corresponding signal in N,N-dibenzylamine (3.78 ppm) due to the electron-withdrawing effect of the chlorine atoms on the phenyl rings.
-
Aromatic Protons (Ar-H): A complex multiplet is expected between δ 7.1 and 7.4 ppm , integrating to 6 protons. The 3,4-dichloro substitution pattern will result in an ABC spin system for each ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will also reflect the molecule's symmetry.
-
Benzylic Carbon (CH₂): A single peak is expected around δ 53 ppm .
-
Aromatic Carbons (Ar-C): Six distinct signals are predicted in the aromatic region, approximately between δ 128 and 140 ppm . The carbons bearing the chlorine atoms will be significantly deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorptions for the functional groups present.
-
C-H Stretching: Aromatic C-H stretches will appear around 3050 cm⁻¹ , while aliphatic C-H stretches from the benzylic methylenes will be observed in the 2850-2950 cm⁻¹ region.
-
C=C Stretching: Aromatic ring stretching vibrations will be visible around 1470 cm⁻¹ .
-
C-N Stretching: The C-N bond stretch is expected to give a medium intensity band around 1250 cm⁻¹ .
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 800 and 900 cm⁻¹ , will be indicative of the C-Cl bonds.
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster will be observed, with the most abundant peaks at m/z 333, 335, 337, and 339 , reflecting the isotopic distribution of the four chlorine atoms.
-
Major Fragments: The primary fragmentation pathway is the benzylic cleavage. This will result in a prominent fragment ion at m/z 159/161 corresponding to the 3,4-dichlorobenzyl cation (C₇H₅Cl₂⁺). Another significant fragment may be observed at m/z 174/176 , arising from the loss of a 3,4-dichlorobenzyl radical.
Conclusion
This guide provides a foundational set of characterization data for N,N-bis(3,4-dichlorobenzyl)amine, a molecule of interest in contemporary chemical and pharmaceutical research. By presenting detailed synthetic protocols and a comparative analysis with its parent compound, N,N-dibenzylamine, we offer a practical resource for researchers. The predicted spectroscopic data, grounded in established principles, will aid in the unambiguous identification and quality control of this compound. Further experimental validation of these predictions will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of halogenated organic molecules.
References
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
-
N,N-Dibenzylaniline. PubChem. [Link]
-
Dibenzylamine. NIST WebBook. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society. [Link]
-
Synthesis, characterization, crystal structure and theoretical studies of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. ResearchGate. [Link]
-
Dibenzylamine. PubChem. [Link]
-
3,5-Dichlorobenzyl chloride. PubChem. [Link]
-
(A) Selected benzyl amine-containing examples of FDA-approved... ResearchGate. [Link]
-
Synthesis and structural characterization of four dichloridobis(cyclopropylalkynylamidine)metal complexes. PubMed Central. [Link]
- Process for preparation of halogenated benzylamine and intermediates therof.
-
N-benzyl-3,5-dichloroaniline. PubChem. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. ResearchGate. [Link]
-
Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. [Link]
-
(2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. PubMed Central. [Link]
-
Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed. [Link]
-
Synthesis and Structural Characterization of (2E,3E)-N-1,N-2-Bis(4-chlorobenzylidene)ethane-1,2-diamine. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
N-benzyl-3,5-dichloropyridazin-4-amine. PubChem. [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central. [Link]
-
Interpretation of mass spectra. SlidePlayer. [Link]
-
Figure S41. FTIR spectrum of N-benzylbenzamide (7). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new N-(2,4-dichlorobenzyl)-indolylchalcones. ResearchGate. [Link]
- Synthesis of 3,5-dichlorobenzoyl chloride.
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Bis-(3,4-dichlorobenzyl)amine: Essential Safety and Operational Protocols
For fellow researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our lab practices. When handling potent compounds like Bis-(3,4-dichlorobenzyl)amine, a nuanced understanding of its properties is paramount to ensuring both personal safety and experimental validity. This guide moves beyond a simple checklist, offering a deeper dive into the rationale behind the recommended personal protective equipment (PPE) and handling protocols.
Understanding the Hazard Profile of Bis-(3,4-dichlorobenzyl)amine
Bis-(3,4-dichlorobenzyl)amine is a compound that demands respect. Its hazard profile, primarily characterized by its corrosive nature, necessitates a stringent approach to PPE. The principal risks associated with this chemical are severe skin burns and serious, potentially irreversible, eye damage.[1][2][3] In some instances, it is also classified as toxic upon ingestion, skin contact, or inhalation, and may cause respiratory irritation.[4][5][6]
| Hazard Classification | Potential Consequences | Primary Exposure Route |
| Skin Corrosion/Irritation | Severe burns, tissue damage[1][2] | Dermal contact |
| Serious Eye Damage | Severe irritation, potential blindness[1] | Ocular contact |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if ingested, absorbed through the skin, or inhaled[6] | Ingestion, Dermal, Inhalation |
| Respiratory Irritation | Irritation of the nose, throat, and lungs[4][5] | Inhalation |
Given these risks, the selection of appropriate PPE is not merely a suggestion but a critical component of a safe experimental design.
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling lies in creating an impermeable barrier between you and the chemical. The following PPE is mandatory when working with Bis-(3,4-dichlorobenzyl)amine.
Eye and Face Protection: A Two-Layer Defense
Due to its severe corrosive properties, a dual-layer approach to eye and face protection is essential.
-
Chemical Safety Goggles: Tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are the first line of defense.[7] These are crucial to prevent any splashes or fine particles from entering the eyes.
-
Full-Face Shield: A full-face shield must be worn over the safety goggles.[2][5] The rationale here is to protect the entire face from splashes of this corrosive material, which can cause severe skin burns.
Skin and Body Protection: Impermeable Coverage
-
Gloves: Chemical-resistant gloves are non-negotiable. While specific breakthrough times can vary, gloves made of Neoprene, Viton, or Butyl Rubber are generally recommended for handling chlorinated aromatic compounds and amines.[5] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice, especially during procedures with a higher risk of splashing.
-
Chemical-Resistant Apron or Lab Coat: A chemically resistant apron worn over a long-sleeved lab coat provides an additional layer of protection for the torso and arms.
-
Full-Body Protection: For larger scale operations or situations with a significant risk of splashing, a chemical-resistant suit or coveralls should be utilized to ensure no skin is exposed.[2][8][9][10][11][12]
-
Closed-Toed Shoes: Footwear must be fully enclosed and made of a material that will resist chemical penetration.
Respiratory Protection: Safeguarding Your Airways
Handling Bis-(3,4-dichlorobenzyl)amine should always occur within a certified chemical fume hood to minimize inhalation exposure. However, in situations where engineering controls are insufficient or during spill clean-up, respiratory protection is vital.
-
NIOSH-Approved Respirator: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases should be used.[8][10][12] For situations with the potential for high concentrations of vapors or unknown exposure levels, a full-face respirator or a self-contained breathing apparatus (SCBA) is necessary.[8][13]
Operational and Disposal Plans
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Start with clean, dry hands.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Lab Coat/Coveralls: Put on your lab coat or chemical-resistant suit.
-
Respirator: If required, perform a fit check and don your respirator.
-
Goggles and Face Shield: Put on your chemical safety goggles, followed by the full-face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat/Coveralls: Remove your lab coat or suit, turning it inside out as you remove it.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: If worn, remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management
In the event of a spill, evacuate the area and alert your lab supervisor. Only personnel trained in hazardous spill cleanup and equipped with the appropriate PPE should address the spill. Absorb the spill with an inert material like sand or vermiculite, and place it in a sealed, labeled container for hazardous waste disposal.[2][12]
Disposal Plan
All waste contaminated with Bis-(3,4-dichlorobenzyl)amine, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][2][3][6][12] This should be done through a licensed waste disposal company in accordance with all local, state, and federal regulations.[3][6] Never dispose of this chemical down the drain.[2]
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for Bis-(3,4-dichlorobenzyl)amine.
Conclusion
A deep understanding of the hazards associated with Bis-(3,4-dichlorobenzyl)amine, coupled with the diligent application of the appropriate PPE and handling protocols, is fundamental to a safe and productive research environment. This guide provides the foundational knowledge to work with this compound confidently and safely. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any new procedure.
References
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BIS(AMINOPROPYL)AMINE HAZARD SUMMARY. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]
-
University of Hertfordshire. (2024, November 7). 2,4-dichlorobenzyl alcohol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. nj.gov [nj.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. download.basf.com [download.basf.com]
- 9. safelyio.com [safelyio.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. sams-solutions.com [sams-solutions.com]
- 12. file.ambeed.com [file.ambeed.com]
- 13. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
